molecular formula C4H2F2N2O3 B14624809 5,5-Difluoro-2,4,6-pyrimidinetrione CAS No. 55052-01-2

5,5-Difluoro-2,4,6-pyrimidinetrione

カタログ番号: B14624809
CAS番号: 55052-01-2
分子量: 164.07 g/mol
InChIキー: WUSJYRXQUKJZFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5-Difluoro-2,4,6-pyrimidinetrione is a fluorinated derivative of barbituric acid, a heterocyclic compound with a 2,4,6-pyrimidinetrione core. The fluorine atoms at the 5-position introduce unique electronic and steric effects, distinguishing it from other barbiturates. The compound retains the hydrophilic 2,4,6-pyrimidinetrione ring, which contributes to hydrogen-bonding capabilities via its three carbonyl groups and N–H protons (if unsubstituted) . However, the 5,5-difluoro substituents enhance lipophilicity compared to the parent barbituric acid while maintaining a relatively compact molecular footprint due to fluorine's small atomic radius .

特性

CAS番号

55052-01-2

分子式

C4H2F2N2O3

分子量

164.07 g/mol

IUPAC名

5,5-difluoro-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C4H2F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)

InChIキー

WUSJYRXQUKJZFL-UHFFFAOYSA-N

正規SMILES

C1(=O)C(C(=O)NC(=O)N1)(F)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2,4,6-pyrimidinetrione typically involves the fluorination of barbituric acid derivatives. One common method is the reaction of barbituric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 5,5-Difluoro-2,4,6-pyrimidinetrione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

5,5-Difluoro-2,4,6-pyrimidinetrione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

The 5,5-disubstituted barbiturates exhibit distinct physicochemical behaviors depending on the substituents. Below is a comparative analysis of key derivatives:

Compound Substituents (R1, R2) Molecular Weight (g/mol) Key Properties
5,5-Difluoro-2,4,6-pyrimidinetrione F, F ~178.08 High electronegativity, compact size, moderate lipophilicity, strong H-bond acceptor capacity .
Barbital (5,5-Diethyl) C2H5, C2H5 184.19 Larger alkyl groups increase lipophilicity; long-acting sedative .
Allobarbital (5,5-Diallyl) CH2CH=CH2, CH2CH=CH2 208.21 Unsaturated substituents enhance reactivity; intermediate lipophilicity .
5,5-Dibromo-2,4,6-pyrimidinetrione Br, Br 285.88 High molecular weight, increased lipophilicity, potential halogen bonding .
5,5-Dichloro-2,4,6-pyrimidinetrione Cl, Cl 219.00 Moderate electronegativity, higher solubility in polar solvents vs. bromo/alkyl derivatives .

Key Observations:

  • Lipophilicity Trend : Dibromo > Diethyl > Diallyl > Dichloro > Difluoro > Parent barbituric acid. Fluorine's electronegativity reduces pure lipophilicity compared to larger halogens or alkyl groups .

Acidity and Solubility

The pKa of barbiturates is influenced by substituents:

  • 5,5-Diethylbarbituric Acid (Barbital) : pKa ~7.8, favoring unionized form at physiological pH, enhancing lipid membrane permeability .
  • 5,5-Difluoro Derivative : Fluorine’s electron-withdrawing effect likely lowers pKa compared to alkyl substituents, increasing ionization and aqueous solubility. Exact data is unavailable, but dichloro/bromo analogs show pKa shifts of 0.5–1.0 units .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。